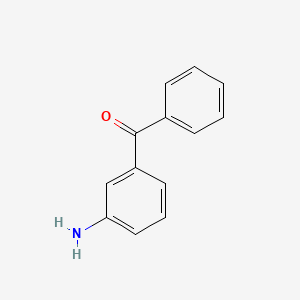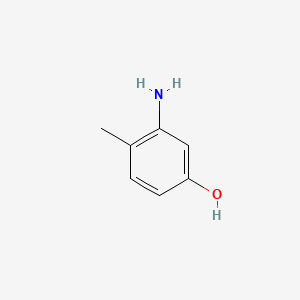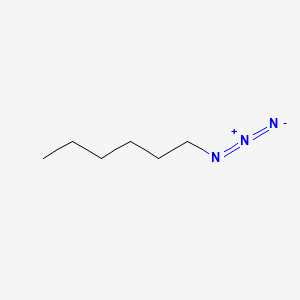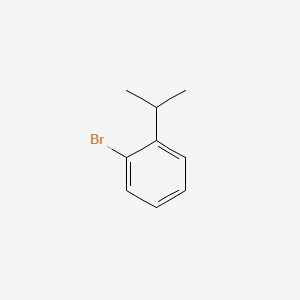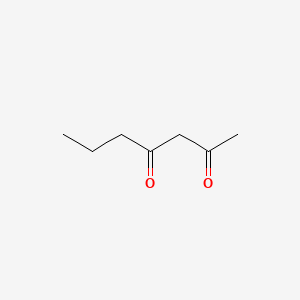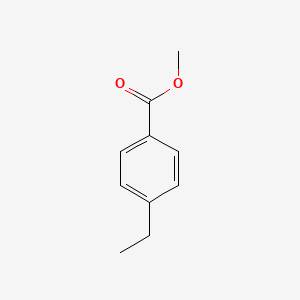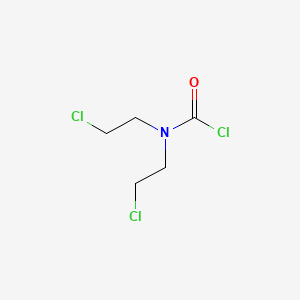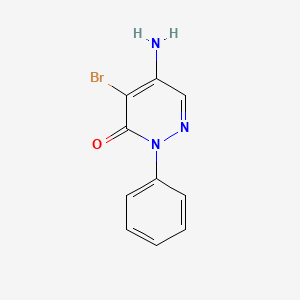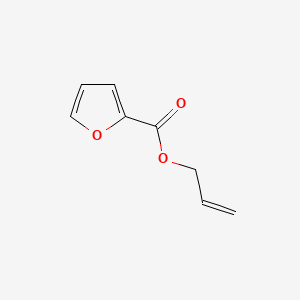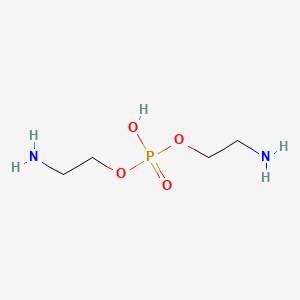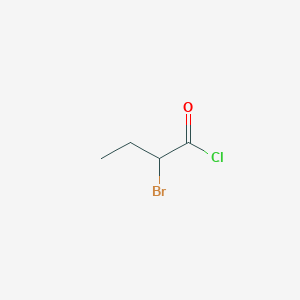
2-Bromobutyryl chloride
Übersicht
Beschreibung
2-Bromobutyryl chloride (2-BBCl) is an important reagent in organic synthesis and has been used as a building block in a variety of chemical transformations. It is a colorless liquid with a boiling point of 122°C and a molecular weight of 179.02 g/mol. 2-BBCl is a highly reactive compound and is used in a variety of laboratory experiments for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe for Measuring Hydrazine
2-Bromobutyryl chloride has been utilized in designing a fluorescent probe for detecting hydrazine, a highly reactive and toxic compound. The probe, developed using 4-bromobutyryl moiety, exhibits low cytotoxicity and high sensitivity, making it suitable for environmental water systems testing and fluorescence imaging in biological contexts like HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis of Antimicrobial Compounds
Research has shown the synthesis of various compounds, including 4-Carbethoxymethyl-2-[(a-haloacyl)amino] thiazoles using this compound. These compounds have demonstrated antimicrobial activity against a range of microorganisms, making them potential candidates for drug development (Ateş et al., 2000).
Synthesis in Organic Chemistry
In organic chemistry, this compound is a key reagent in various synthesis processes. It's used in the preparation of vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles, important compounds in medicinal chemistry (Kasahara et al., 1986).
Application in Diabetes Research
A study on 1, 2, 4-triazole derivatives for potential anti-diabetic drug development highlights the use of 4-bromobutyryl chloride in creating derivatives with moderate to good α-glucosidase inhibitory activity. This suggests its role in developing new therapeutic agents for diabetes (Nafeesa et al., 2019).
Polymer Science
This compound has significant applications in polymer science. It is used in the synthesis of hexafunctional discotic initiators for polymerization, playing a crucial role in developing advanced polymer materials (Feng & Pan, 2001).
Biocide Preparation
In the field of biocide development, 4-bromobutyryl chloride serves as an activator in preparing immobilized polymer quaternary ammonium salt biocides. These biocides, using nylon 6 as a vector, exhibit strong antibiotic capabilities (Xue-yu, 2008).
Safety and Hazards
2-Bromobutyryl chloride is classified as a dangerous substance. It is highly flammable and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Wirkmechanismus
Target of Action
2-Bromobutyryl chloride, also known as 2-bromobutanoyl chloride, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it can react with various biological molecules due to its reactivity.
Mode of Action
As an acyl chloride, this compound is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters respectively . This property makes it a valuable tool in organic synthesis for introducing the 2-bromobutyryl group into more complex molecules .
Pharmacokinetics
As a small, lipophilic molecule, it might be absorbed well in the gastrointestinal tract if ingested, but its reactivity could also lead to rapid metabolism and excretion .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through its reactions with various nucleophiles. The exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as it can react with water to form 2-bromobutyric acid and hydrochloric acid . Therefore, it is typically stored and used under dry, inert conditions . Its reactivity can also be influenced by temperature, as higher temperatures can increase the rate of its reactions .
Eigenschaften
IUPAC Name |
2-bromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQELYZZXYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871332 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22118-12-3 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromobutyryl chloride utilized in polymer chemistry?
A1: this compound serves as a key building block in the synthesis of specialized initiators for controlled polymerization techniques. In the featured research [], it reacts with 2,3,6,7,11,12-hexahydroxytriphenylene through esterification to create a novel hexafunctional discotic initiator, 2,3,6,7,11,12-hexakis(2-bromobutyryloxy)triphenylene (HBTP) [].
Q2: What is the significance of HBTP in polymer synthesis?
A2: HBTP plays a crucial role in Atom Transfer Radical Polymerization (ATRP) []. This initiator, containing six identical 2-bromobutyrate groups, facilitates the simultaneous growth of polymer chains from a central discotic core. This results in the formation of star polymers with well-defined structures and controlled molecular weights. The use of this compound in creating HBTP highlights its utility in designing complex macromolecular architectures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


